2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid - 1367678-37-2

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid

Catalog Number: EVT-3043848
CAS Number: 1367678-37-2
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Tandem Reduction-Reductive Amination: This approach, reported by [], involves the catalytic hydrogenation of 2-(2-nitrophenyl)-5-oxoalkanoic esters. This process initiates a cascade reaction leading to the formation of the desired benzazepine ring system. Notably, this method exhibits diastereoselectivity favoring the cis isomer for 2-alkyl substituted derivatives.
  • Multi-step Synthesis from Nitroalcohols: This method involves the condensation of arylaldehydes with 2-nitropropanes, followed by reduction and subsequent reactions to form the benzazepine core []. This versatile approach allows for the introduction of various substituents on the benzazepine ring.
  • Solid-phase Synthesis: This technique enables the efficient preparation of diverse libraries of substituted benzazepine derivatives []. Starting from immobilized 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffolds, various reactions such as acylation, sulfonation, reductive amination, and cross-coupling reactions can be performed to introduce desired functionalities.
Molecular Structure Analysis

Structural analysis techniques like X-ray crystallography and NMR spectroscopy have been used to elucidate the three-dimensional structure and conformational preferences of various derivatives of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid [, ]. This information is crucial for understanding the structure-activity relationships and designing new derivatives with improved properties.

Mechanism of Action

For example, benzazepine derivatives have been reported to exhibit activity as:* Vasopressin V2 Receptor Agonists: [] describes the synthesis and evaluation of enantiomers of a 2,3,4,5-tetrahydro-1H-1-benzazepine derivative as potential vasopressin V2 receptor agonists.
Acetylcholinesterase Inhibitors:* [] details the application of a regioselective acylation reaction on the benzazepine scaffold for the synthesis of an acetylcholinesterase inhibitor.

Applications
  • Medicinal Chemistry: The benzazepine scaffold represents a privileged structure in medicinal chemistry, serving as a template for the development of various pharmaceutical agents. For instance, benzazepine derivatives have been investigated for their potential as antihypertensive agents acting as angiotensin-converting enzyme (ACE) inhibitors [].

Substituted 2,3,4,5-Tetrahydro-1H-1-benzazepine-5-carboxylic Esters

  • Compound Description: These compounds are a series of esters derived from 2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid, featuring various substituents on the benzene ring and/or the azepine ring. They were synthesized and studied for their diastereoselective properties in a tandem reduction-reductive amination reaction [].
  • Relevance: These compounds share the core structure of 2,3,4,5-tetrahydro-1H-1-benzazepine with the target compound, differing primarily in the position of the carboxylic acid group (C5 vs. C2) and the presence of various substituents. The study highlighted the impact of ring size and conformational flexibility on diastereoselectivity in this class of compounds [].

(2RS,4RS)-7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine and (2RS,4RS)-7-Chloro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine

  • Compound Description: These are two isomeric compounds featuring a fluorine or chlorine substituent at the 7-position of the benzazepine ring, a phenylethyl group at the 2-position and an epoxy bridge between positions 1 and 4. They were investigated for their crystallographic properties, revealing isomorphic but not strictly isostructural characteristics due to subtle differences in molecular conformation and intermolecular interactions [].

7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine

  • Compound Description: This compound, a key intermediate in the synthesis of the drug tolvaptan, features a chlorine substituent at the 7-position and a ketone group at the 5-position of the benzazepine ring. Efficient synthetic routes for this compound have been developed and optimized [, ].

3-Amino-2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine Derivatives

  • Compound Description: These are a group of benzazepine derivatives featuring an amino group at the 3-position and two ketone groups at positions 2 and 5. These derivatives, particularly the compound 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine, have been studied for their conformational rigidity using NMR and X-ray crystallography []. They serve as constrained dipeptide mimics for potential medicinal chemistry applications.

2,3,4,5-Tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic Acid Methyl Ester

  • Compound Description: This compound is a key intermediate in the synthesis of Lotrafiban (SB-214857-A), a platelet aggregation inhibitor [, ]. It features a methyl group at the 4-position, a ketone group at the 3-position, and an acetic acid methyl ester substituent at the 2-position of the benzodiazepine ring. The synthesis and resolution of this compound, particularly using enzymatic methods with Candida antarctica lipase B, has been extensively studied [, ].

2-[1-(2-Chloro-4-pyrrolidin-1-yl-benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin- 5-yl]-N-isopropylacetamide

  • Compound Description: This compound is a nonpeptide vasopressin V2 receptor agonist, specifically targeting the (R)-enantiomer at the 5-position of the benzazepine ring []. It features a complex substituent at the 2-position, incorporating a 2-chlorobenzoyl group linked to a pyrrolidine ring, and an isopropylacetamide group at the 5-position. The synthesis and biological evaluation of both enantiomers highlighted the importance of stereochemistry for its activity [].

3-{[1-Ethoxycarbonyl-3-phenyl-(1S)-phenyl-(1S)-propyl]amino}-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine-1-acetic Acid Hydrochloride (CGS 14824A)

  • Compound Description: CGS 14824A, an angiotensin-converting enzyme (ACE) inhibitor, features a complex substituent at the 3-position containing two phenyl groups and an ethoxycarbonyl group [, ]. The synthesis of this compound, including the introduction of a 14C label, has been reported, emphasizing the importance of stereochemistry in its development []. Studies have also investigated its tissue distribution and its ability to rapidly reverse angiotensin I-induced contractions in rat carotid arteries, demonstrating its pharmacological activity [].
  • Compound Description: These compounds are functionalized benzazepine scaffolds used in the solid-phase synthesis of diverse benzazepine libraries for G protein-coupled receptor (GPCR) targeting []. They feature a tert-butoxycarbonyl protecting group on the nitrogen atom and an amino group at the 5-position. The 7-bromo derivative allows for further diversification via cross-coupling reactions.

(R,S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

  • Compound Description: This compound is an intermediate in the synthesis of lorcaserin, a weight-loss medication. It features a chlorine substituent at the 8-position and a methyl group at the 1-position of the benzazepine ring [, ]. New synthetic methods have been developed for this compound, focusing on improved yield and cost-effectiveness [, ].

(+/-)-7-Chloro-8-hydroxy-1-(4'-[125I]iodophenyl)-3-methyl-2,3,4,5- tetrahydro-1H-3-benzazepine ([125I]FISCH)

  • Compound Description: This compound is a radiolabeled benzazepine derivative designed as a potential imaging agent for evaluating central nervous system (CNS) D-1 dopamine receptors []. It features a chlorine substituent at the 7-position, a hydroxy group at the 8-position, a methyl group at the 3-position, and a radiolabeled iodophenyl group at the 1-position of the benzazepine ring. In vitro and in vivo studies have shown that [125I]FISCH displays high selectivity for CNS D-1 receptors and good brain uptake in rats [].

3-(1-Benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-2-benzazepin-8-yl)propan-1-one

  • Compound Description: This compound is an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine []. It contains a benzylpiperidine moiety attached to the 8-position of the benzazepine ring. This compound's synthesis takes advantage of the regioselective Friedel-Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine, demonstrating a useful synthetic strategy for modifying the benzazepine scaffold [].

2-Aryl-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepines

  • Compound Description: This series of compounds features an epoxy bridge between the 1- and 4-positions of the benzazepine ring and an aryl group at the 2-position [, ]. They were synthesized and investigated for their structural properties, particularly their hydrogen-bonding patterns in the solid state, showcasing diverse intermolecular interactions and packing arrangements influenced by substituent effects [, ].

1,5-Methano-2,3,4,5-tetrahydro-1H-2-benzazepines (B-Norbenzomorphans)

  • Compound Description: These compounds, specifically 1,5-methano-2,3,4,5-tetrahydro-1H-2-benzazepine and its N-methyl derivative, are classified as B-norbenzomorphans due to the presence of a methano bridge connecting positions 1 and 5 of the benzazepine ring []. Their synthesis and investigation have contributed to understanding the chemistry of this unique subclass of benzazepines.

5-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones and 5-Phenyl-2,3-dihydro-1H-2-benzazepin-1-ones

  • Compound Description: This series of compounds features a phenyl group at the 5-position and a ketone group at the 1-position of the benzazepine ring []. They were synthesized and characterized, expanding the chemical space of benzazepine derivatives.

1,7,8-Trisubstituted 2,3,4,5-Tetrahydro-1H-2-benzazepine Analogues of Trimetoquinol

  • Compound Description: These compounds, designed as potential β-adrenoceptor agonists and platelet antiaggregatory agents, are based on the trimetoquinol structure but feature a 2,3,4,5-tetrahydro-1H-2-benzazepine core with various substituents at the 1, 7, and 8 positions []. This study demonstrated that while some analogues exhibited inhibitory effects on platelet function, they generally lacked significant β-adrenoceptor activity.

(2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic Acid (Compound 1)

  • Compound Description: Compound 1 is a novel aldose reductase inhibitor studied for its potential in treating diabetic complications []. This compound features a pyrido[4,3-b]indole core fused to the benzazepine ring and an acetic acid substituent. It showed promising inhibitory activity against aldose reductase, even in enzyme preparations from diabetic rats [].

2,3,4,5-Tetrahydro-1H-naphth[1,2-d]azepine Derivatives

  • Compound Description: This series of compounds represents a variation of the benzazepine scaffold, featuring a naphthalene ring system fused to the azepine ring []. These derivatives, alongside their 2,3,4,5-tetrahydro-1H-3-benzazepine counterparts, were synthesized and evaluated for their biological activities, expanding the scope of accessible benzazepine-like structures [].

2-Aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides

  • Compound Description: These compounds feature an acetamide group at the 2-position of a benzodiazepine ring, which also bears a 2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepine substituent at the 3-position []. These compounds were synthesized using a five-component condensation reaction and evaluated for their antibacterial activities.

2,3,4,5-Tetrahydro-2,5-epoxy-1H-1-benzazepines

  • Compound Description: This group of compounds was initially misassigned as 4,5-dihydro-3H-1-benzazepin-5-ols but later correctly identified as 2,3,4,5-tetrahydro-2,5-epoxy-1H-1-benzazepines []. The corrected structure was confirmed by X-ray crystallography, highlighting the importance of careful structural elucidation in organic synthesis.

3-Alkyl-8-substituted- and 4-Hydroxy-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazepines

  • Compound Description: This series of compounds represents diversely substituted 2,3,4,5-tetrahydro-1H-2-benzazepines, with variations at the 3- and 8-positions, including alkyl and hydroxy substituents []. Their synthesis, involving Schmidt reaction and iodolactone ring expansion, provides valuable synthetic strategies for accessing different substitution patterns on the benzazepine scaffold.

7-Methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol

  • Compound Description: This compound, featuring a methyl group at the 7-position and a 1-naphthyl group at the 2-position, was synthesized and characterized using X-ray powder diffraction, confirming its structure and providing insights into its crystallographic properties [].

2,2-Diphenyl-4,4-tetramethylene-1,3,5-trioxa-3a-azonia-2-borata-2,3,4,5-tetrahydro-1H-cyclopenta[a]naphthalene

  • Compound Description: This compound represents a complex organoboron derivative incorporating a 2,3,4,5-tetrahydro-1H-cyclopenta[a]naphthalene moiety, which shares structural features with the benzazepine scaffold []. This compound's synthesis and structural characterization by X-ray crystallography expand the chemical space of benzazepine-related structures and provide insights into the coordination chemistry of boron with heterocyclic ligands.

Properties

CAS Number

1367678-37-2

Product Name

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6,10,12H,3,5,7H2,(H,13,14)

InChI Key

GEVOBHKXEWNCDY-UHFFFAOYSA-N

SMILES

C1CC(NC2=CC=CC=C2C1)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.